(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by a cyclododecyl group attached to an amide linkage, which is further connected to a 4-methoxyphenyl group through a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of 4-methoxycinnamic acid: This can be synthesized by the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and β-alanine, followed by acidification with hydrochloric acid.
Conversion to acid chloride: The 4-methoxycinnamic acid is then converted to its acid chloride using thionyl chloride.
Amidation: The acid chloride is reacted with cyclododecylamine to form the desired amide product under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of saturated amide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)prop-2-enamide: Lacks the cyclododecyl group, making it less hydrophobic.
N-cyclododecyl-3-phenylprop-2-enamide: Lacks the methoxy group, affecting its electronic properties.
(2E)-N-cyclododecyl-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.
Uniqueness
(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of its cyclododecyl and methoxyphenyl groups, which confer specific hydrophobic and electronic properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
Molecular Formula |
C22H33NO2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
(E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H33NO2/c1-25-21-16-13-19(14-17-21)15-18-22(24)23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-18,20H,2-12H2,1H3,(H,23,24)/b18-15+ |
InChI Key |
FXNDINFHOGXOMY-OBGWFSINSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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